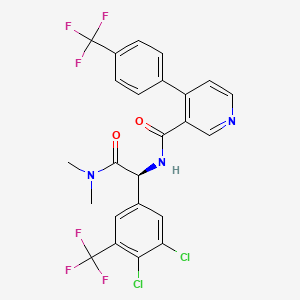
Nkg2D-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nkg2D-IN-2 is a compound known for its inhibitory effects on the natural killer group 2D (NKG2D) receptor. This receptor is an activating cell surface receptor predominantly expressed on cytotoxic immune cells such as natural killer cells, natural killer T cells, and subsets of gamma delta T cells. This compound has shown potential in modulating immune responses, making it a significant compound in immunological research and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nkg2D-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
Nkg2D-IN-2 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
科学研究应用
Nkg2D-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NKG2D receptor and its interactions with ligands.
Biology: Helps in understanding the role of NKG2D in immune cell regulation and function.
Medicine: Potential therapeutic applications in modulating immune responses, particularly in cancer and autoimmune diseases.
Industry: May be used in the development of new immunotherapeutic agents and diagnostic tools .
作用机制
Nkg2D-IN-2 exerts its effects by binding to the NKG2D receptor, thereby inhibiting its interaction with ligands such as MHC class I chain-related proteins A and B (MICA and MICB). This inhibition prevents the activation of downstream signaling pathways that lead to immune cell activation and cytotoxic responses. The molecular targets and pathways involved include the phosphatidylinositol-3 kinase (PI3K) and growth factor receptor-bound protein 2 (Grb2)-Vav1 signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to Nkg2D-IN-2 include other NKG2D inhibitors and modulators, such as:
Nkg2D-IN-1: Another inhibitor of the NKG2D receptor with similar binding properties.
MICA/B inhibitors: Compounds that specifically target the ligands of the NKG2D receptor .
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting the NKG2D receptor. Its ability to modulate immune responses without widespread cytotoxic effects makes it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C24H17Cl2F6N3O2 |
|---|---|
分子量 |
564.3 g/mol |
IUPAC 名称 |
N-[(1S)-1-[3,4-dichloro-5-(trifluoromethyl)phenyl]-2-(dimethylamino)-2-oxoethyl]-4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H17Cl2F6N3O2/c1-35(2)22(37)20(13-9-17(24(30,31)32)19(26)18(25)10-13)34-21(36)16-11-33-8-7-15(16)12-3-5-14(6-4-12)23(27,28)29/h3-11,20H,1-2H3,(H,34,36)/t20-/m0/s1 |
InChI 键 |
LMZDGPKOIXDSQJ-FQEVSTJZSA-N |
手性 SMILES |
CN(C)C(=O)[C@H](C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)NC(=O)C2=C(C=CN=C2)C3=CC=C(C=C3)C(F)(F)F |
规范 SMILES |
CN(C)C(=O)C(C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)NC(=O)C2=C(C=CN=C2)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



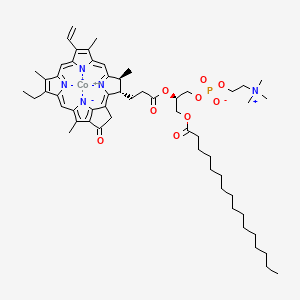
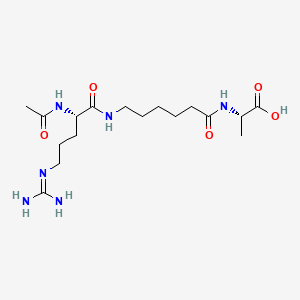
![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
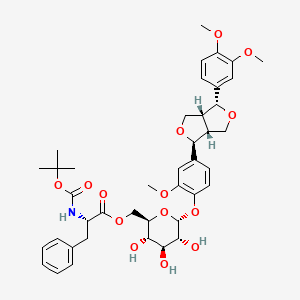
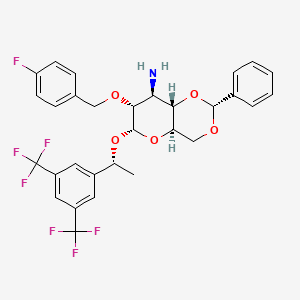
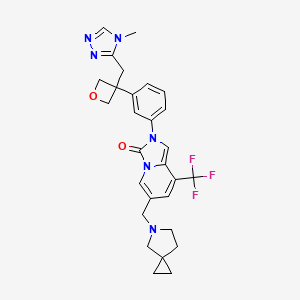
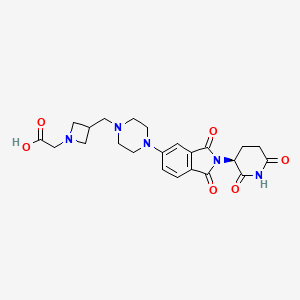
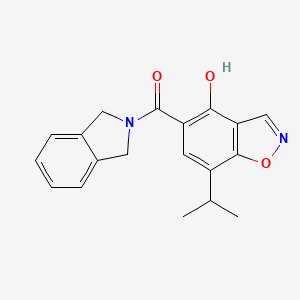
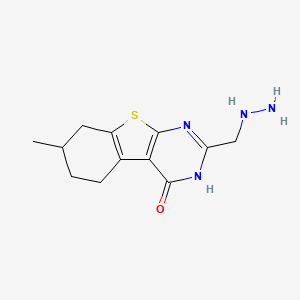
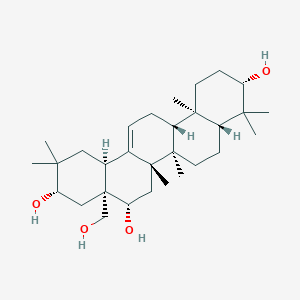
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
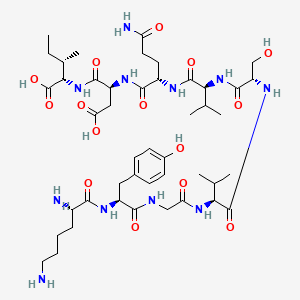
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
